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Compound of Interest

Compound Name: (Rac)-BA-1049-d5

Cat. No.: B12382140

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (Rac)-BA-1049-d5, a deuterated analog
of the selective Rho-associated coiled-coil containing protein kinase 2 (ROCK2) inhibitor,
(Rac)-BA-1049 (also known as NRL-1049). This document details its chemical structure,
physicochemical properties, biological activity, and relevant experimental protocols.

Chemical Structure and Properties

(Rac)-BA-1049-d5 is a stable-isotope labeled version of (Rac)-BA-1049. (Rac)-BA-1049 is a
racemic mixture of a 4-substituted piperidine derivative featuring an isoquinoline group. The
(R)-enantiomer of BA-1049 has the IUPAC name (R)-1-(1-(isoquinolin-5-ylsulfonyl)piperidin-4-
yhethan-1-amine.[1] While it is known that (Rac)-BA-1049-d5 contains five deuterium atoms,
the precise positions of these atoms are not publicly available in the reviewed literature.
Deuteration is a strategy often employed in drug development to potentially alter
pharmacokinetic profiles.[2]

Table 1: Physicochemical Properties of (Rac)-BA-1049
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Property Value Reference
Chemical Formula C16H21N302S MedChemExpress
Molecular Weight 319.42 g/mol MedChemExpress
Appearance Solid powder MedKoo Biosciences
Purity >98% MedKoo Biosciences

DMSO: 32 mg/mL (100.18

Solubility Selleck Chemicals
mM)

Water: 5 mg/mL Selleck Chemicals

Ethanol: 5 mg/mL Selleck Chemicals

Biological Activity and Mechanism of Action

(Rac)-BA-1049 is a selective inhibitor of ROCK2. The ROCK signaling pathway plays a crucial
role in regulating cellular processes such as cytoskeletal organization, cell motility, and
inflammation. Dysregulation of the ROCK pathway is implicated in various diseases. BA-1049
exhibits significantly greater potency for ROCK2 over ROCKZ1.[3] The primary metabolite of BA-
1049, 1-hydroxy-BA-1049 (NRL-2017), is also an active and selective ROCK2 inhibitor.[4][5]

Table 2: In Vitro Biological Activity of BA-1049 (NRL-1049) and its Metabolite (NRL-2017)

Selectivity
Compound Target IC50 (ROCK1/ROCK Reference
2)
NRL-1049 ROCK2 0.59 pM ~44-fold [3][6]
ROCK1 26 UM [3]
NRL-2017 ROCK2 - ~17-fold [5][6]
ROCK1 - [5]

The mechanism of action of BA-1049 involves the competitive inhibition of the ATP-binding site
of the ROCK2 enzyme. This inhibition prevents the phosphorylation of downstream substrates,
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thereby modulating the ROCK2 signaling pathway.
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ROCK2 Signaling Pathway and Inhibition by (Rac)-BA-1049.
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Pharmacokinetics

Pharmacokinetic studies have been conducted on NRL-1049 in healthy human volunteers. The
data indicates rapid absorption with a time to maximum concentration (Tmax) of approximately
0.5 to 0.75 hours in a fasted state.[5] The active metabolite, NRL-2017, is also readily detected.

[5]

Table 3: Pharmacokinetic Parameters of NRL-1049 in Healthy Volunteers (Fasted State)

Cmax AUCO-t AUCO0-

Dose Tmax (h) Reference
(ng/mL) (ng-h/mL) (ng-h/mL)

25 mg 3.66 0.50 - 0.75 - - [5]

75 mg 18.3 0.50 - 0.75 - - [5]

150 mg 34.9 0.50 - 0.75 - - [5]

250 mg 58.0 0.50 - 0.75 - - [5]

Experimental Protocols
In Vitro Endothelial Permeability Assay

This protocol is a general representation based on common methods for assessing endothelial
barrier function.
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Workflow for In Vitro Endothelial Permeability Assay.

Methodology:

¢ Cell Seeding: Endothelial cells (e.g., human brain microvascular endothelial cells -
hBMVECSs) are seeded onto the porous membrane of Transwell inserts in a multi-well plate.

[7]18]

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b12382140?utm_src=pdf-body-img
https://www.cellbiologics.net/document/1565209746.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/875/452/ecm644.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12382140?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Monolayer Formation: The cells are cultured for 2-4 days until a confluent monolayer is
formed, which can be verified by microscopy or by measuring transendothelial electrical
resistance (TEER).[7][9]

o Treatment: The endothelial monolayer is treated with varying concentrations of (Rac)-BA-
1049 or vehicle control, followed by the addition of an inflammatory stimulus (e.g.,
lipopolysaccharide or thrombin) to induce permeability.[9]

o Permeability Measurement: A high molecular weight fluorescent tracer, such as FITC-
Dextran, is added to the upper chamber of the Transwell insert.[8]

 Incubation and Detection: After a specific incubation period (e.g., 30 minutes to 24 hours),
the medium from the lower chamber is collected. The amount of tracer that has passed
through the endothelial monolayer is quantified by measuring fluorescence using a plate
reader.[7][8][9]

o Data Analysis: The permeability is expressed as the amount of fluorescent tracer in the lower
chamber relative to control conditions.

Western Blot for Phosphorylated Cofilin (pCofilin)

This protocol outlines the general steps for detecting the inhibition of ROCK2 activity by
measuring the levels of phosphorylated cofilin, a downstream target of ROCK2.

Methodology:

» Sample Preparation: Brain tissue or cell lysates are homogenized in a lysis buffer containing
protease and phosphatase inhibitors. Protein concentration is determined using a standard
assay (e.g., BCA assay).

o SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by
sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then
transferred to a nitrocellulose or PVDF membrane.

» Blocking: The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or
bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific
antibody binding.
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e Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for
phosphorylated cofilin (pCofilin). A primary antibody for total cofilin or a housekeeping protein
(e.g., GAPDH or B-actin) is used for normalization.

o Secondary Antibody Incubation: After washing, the membrane is incubated with a
horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary

antibody.

» Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL)

detection system and imaged.

o Densitometry Analysis: The intensity of the pCofilin band is quantified and normalized to the
total cofilin or housekeeping protein band to determine the relative level of ROCK2 activity.

In Vivo Cavernous Angioma Mouse Model

This protocol is based on studies investigating the efficacy of NRL-1049 in genetic mouse
models of cavernous angioma.[10][11]

Use Ccm1+/-Msh2-/- or Ccm3+/-Trp53-/- mice

Y

Initiate NRL-1049 treatment at weaning (in drinking water)

Y

Continue treatment for 3-4 months

Assess lesion volume by micro-computed tomography (micro-CT) Analyze hemorrhage by Perls Prussian blue staining

@esion volume and hemorrhage between treated and place@
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Workflow for In Vivo Cavernous Angioma Mouse Model Study.

Methodology:

e Animal Models: Heterozygous Ccm1+/-Msh2-/- or Ccm3+/-Trp53-/- knockout mice, which
develop lesions characteristic of human cerebral cavernous malformations (CCMs), are
used.[10][11]

o Drug Administration: NRL-1049 is administered to the mice in their drinking water, starting at
weaning and continuing for a period of 3 to 4 months.[11] Various doses (e.g., 1, 10, and 100
mg/kg/day) are typically evaluated against a placebo group.[11]

e Lesion Volume Assessment: At the end of the treatment period, the brains are imaged using
micro-computed tomography (micro-CT) to quantify the volume of the cavernous angioma
lesions.[10]

o Hemorrhage Analysis: Brain tissue is processed for histology, and Perls Prussian blue
staining is used to detect non-heme iron deposits, providing a measure of hemorrhage
around the lesions.[10]

o Data Analysis: The lesion volume and the extent of hemorrhage are compared between the
NRL-1049-treated groups and the placebo group to determine the efficacy of the treatment.
[10]

Conclusion

(Rac)-BA-1049-d5 and its non-deuterated counterpart are valuable research tools for
investigating the role of the ROCK2 signaling pathway in health and disease. As a selective
ROCK?2 inhibitor with a well-characterized active metabolite, it holds therapeutic potential for a
range of conditions, including neurological disorders characterized by endothelial dysfunction.
The experimental protocols outlined in this guide provide a foundation for further research into
the biological effects and therapeutic applications of this compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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